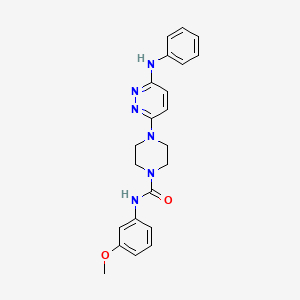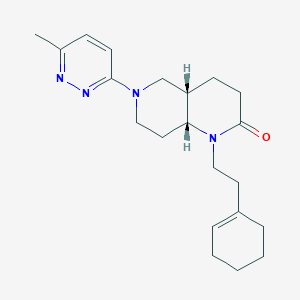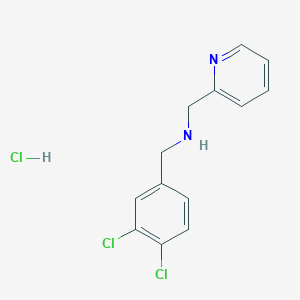![molecular formula C16H20FN3O2 B5356122 N-cyclopropyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5356122.png)
N-cyclopropyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide, also known as CPP-115, is a small molecule inhibitor of an enzyme called gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for breaking down GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. CPP-115 has shown potential in the treatment of several neurological and psychiatric disorders.
Wirkmechanismus
N-cyclopropyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide works by inhibiting GABA aminotransferase, an enzyme responsible for breaking down GABA in the brain. This leads to increased levels of GABA, which enhances GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing GABAergic neurotransmission, this compound has the potential to reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has several biochemical and physiological effects, including reduced neuronal excitability, increased seizure threshold, and reduced anxiety and depression-like behaviors in animal models. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. It has a high purity and stability, making it suitable for long-term storage. However, this compound has some limitations as well. It is a potent inhibitor of GABA aminotransferase, which can lead to off-target effects. It also has a short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
For research on N-cyclopropyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide include investigating its potential use in the treatment of other neurological and psychiatric disorders, optimizing its pharmacokinetic properties to enhance its therapeutic potential, and developing more selective inhibitors of GABA aminotransferase to reduce off-target effects.
Synthesemethoden
N-cyclopropyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide can be synthesized by reacting N-cyclopropyl-2-oxoacetamide with 3-fluorobenzylamine and piperazine in the presence of a coupling agent. The reaction yields this compound as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of epilepsy, addiction, anxiety, and depression. This compound has also been investigated for its potential use in the treatment of Angelman syndrome, a rare genetic disorder that affects the nervous system.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c17-12-3-1-2-11(8-12)10-20-7-6-18-16(22)14(20)9-15(21)19-13-4-5-13/h1-3,8,13-14H,4-7,9-10H2,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTOVABXNREFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2C(=O)NCCN2CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5356058.png)
![ethyl 4-{[(2-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5356063.png)
![N-(4-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5356068.png)



![(2-{1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinyl}ethyl)amine hydrochloride](/img/structure/B5356091.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5356099.png)
![6-(1-benzofuran-2-yl)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5356106.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B5356111.png)
![8-[2-(3-pyrrolidinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5356120.png)


